molecular formula C10H8F3NO2 B8473985 1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene

Cat. No. B8473985
M. Wt: 231.17 g/mol
InChI Key: GUPURCVJIWJCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene is a useful research compound. Its molecular formula is C10H8F3NO2 and its molecular weight is 231.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-(2-nitroprop-1-enyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3

InChI Key

GUPURCVJIWJCRK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitro ethane (30.94 mL, 430.73 mmol) was added to 4-trifluoromethyl-benzaldehyde (5 g, 28.71 mmol) and ammonium acetate (6.64 g, 86.15 mmol) and the resulting mixture was refluxed at 115° C. overnight. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mass was cooled and partitioned between ethylacetate and water. The organic layer was washed with water, brine solution, dried over anhydrous sodium sulphate and concentrated. Purification by column chromatography on silica gel (2% ethylacetate in hexane) afforded 2.85 g of the product (42.93% yield).
Name
Nitro ethane
Quantity
30.94 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42.93%

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